molecular formula C17H20BrN3O3 B8160964 (S)-tert-butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B8160964
M. Wt: 394.3 g/mol
InChI Key: ICKPVOJATXYNRX-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring fused with a 1,2,4-oxadiazole heterocycle. The tert-butyl carbamate group at the pyrrolidine nitrogen enhances steric protection and modulates solubility, while the 4-bromophenyl substituent on the oxadiazole ring introduces electronic and steric effects critical for biological interactions. This compound is of interest in medicinal chemistry, particularly in targeting enzymes like sphingosine kinases (SphK1/SphK2), where structural analogs have shown inhibitory activity .

Properties

IUPAC Name

tert-butyl (2S)-2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3/c1-17(2,3)23-16(22)21-10-4-5-13(21)15-19-14(20-24-15)11-6-8-12(18)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKPVOJATXYNRX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolidine ring, followed by the introduction of the 1,2,4-oxadiazole moiety and the tert-butyl group. Common synthetic routes may include:

  • Condensation reactions: to form the oxadiazole ring.

  • Nucleophilic substitution reactions: to introduce the bromophenyl group.

  • Protection and deprotection steps: to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrrolidine ring to pyrrolidone.

  • Reduction: Reduction of the oxadiazole ring.

  • Substitution: Replacement of the bromophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

  • Oxidation: Formation of pyrrolidone derivatives.

  • Reduction: Production of reduced oxadiazole derivatives.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared with three classes of analogs (Table 1):

Compound Name Substituent on Oxadiazole Linker/Modification Physical State Key Structural Features
Target Compound 4-Bromophenyl None Not Reported Bromine atom for halogen bonding
tert-Butyl (S)-2-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (3c) Indol-5-yl None Tan solid Indole aromaticity, H-bond donor capability
tert-Butyl (S)-2-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (3d) Indol-6-yl None Tan solid Indole positional isomerism
tert-Butyl (S)-2-(3-(1-heptyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4e) 1-Heptyl-indol-3-yl Heptyl chain on indole Yellow oil Enhanced lipophilicity
tert-Butyl (S)-2-(2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-ethyl)pyrrolidine-1-carboxylate (35b) 4-Octylphenyl Ethyl linker Colorless oil Alkyl chain for membrane permeability

Key Observations :

  • Lipophilicity : Compound 4e (heptyl-indole) and 35b (octylphenyl) exhibit higher lipophilicity due to alkyl chains, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

  • Polarity: The tert-butyl carbamate group in all analogs improves solubility in organic solvents. 4e as oil) .
  • Stability : Boc-protected analogs (e.g., target compound, 3c, 35b) are stable under neutral conditions but susceptible to acidic deprotection, as demonstrated in for 35b derivatives .

Structure-Activity Relationship (SAR)

  • Sphingosine Kinase Inhibition : Indole-based analogs (3c, 3d) are reported as SphK2 inhibitors, where indole’s H-bonding capability may mimic natural substrates . The 4-bromophenyl group in the target compound could enhance selectivity via halogen bonding with SphK1/2 catalytic sites.
  • Alkyl Chain Effects : The octyl chain in 35b and heptyl chain in 4e likely improve cell membrane penetration but may reduce target affinity due to steric bulk .

Biological Activity

(S)-tert-butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a compound that falls within the class of 1,2,4-oxadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 S tert butyl 2 3 4 bromophenyl 1 2 4 oxadiazol 5 yl pyrrolidine 1 carboxylate\text{ S tert butyl 2 3 4 bromophenyl 1 2 4 oxadiazol 5 yl pyrrolidine 1 carboxylate}

This structure features a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety and a bromophenyl group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A study highlighted that the introduction of a bromophenyl group enhances the compound's antiproliferative activity against human colon adenocarcinoma (HT-29) and other cancer types with IC50 values around 92.4 µM across multiple cell lines .

The mechanism by which this compound exerts its effects is multifaceted. It has been observed to inhibit key enzymes such as:

  • Histone Deacetylases (HDAC) : These enzymes play a crucial role in cancer progression by regulating gene expression. Inhibition can lead to reactivation of tumor suppressor genes .
  • Carbonic Anhydrase (CA) : Inhibitors of CA have been explored for their potential in cancer therapy due to their role in pH regulation within tumors .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. The oxadiazole scaffold is known for its effectiveness against various bacterial and fungal strains. Preliminary studies suggest that this compound may inhibit bacterial growth through disruption of cellular processes.

Case Studies

Several studies have evaluated the biological activity of oxadiazole derivatives:

  • Study on Anticancer Effects : A derivative similar to (S)-tert-butyl 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine demonstrated significant cytotoxicity against various cancer cell lines including breast and lung cancers. The study reported an IC50 value of approximately 50 µM for certain derivatives .
  • Antimicrobial Evaluation : A comparative study involving various oxadiazole derivatives indicated that those with bromine substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli strains.

Data Table: Biological Activities Overview

Biological ActivityObserved EffectReference
AnticancerIC50 ~92.4 µM in multiple cell lines
Enzyme InhibitionHDAC and CA inhibition
AntimicrobialEffective against S. aureus and E. coli

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